molecular formula C8H7N3O2 B3356927 2-Aminofuro[3,2-b]pyridine-3-carboxamide CAS No. 69539-69-1

2-Aminofuro[3,2-b]pyridine-3-carboxamide

Cat. No.: B3356927
CAS No.: 69539-69-1
M. Wt: 177.16 g/mol
InChI Key: XYRCQRPANYFREB-UHFFFAOYSA-N
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Description

2-Aminofuro[3,2-b]pyridine-3-carboxamide is a fused heterocyclic compound of significant interest in medicinal and analytical chemistry due to its structural isosterism with privileged scaffolds like benzofurans and azaindoles . This aminofuropyridine carboxamide serves as a key pharmacophore in the development of potent kinase inhibitors . Its versatile structure also enables the synthesis of novel functionalized derivatives for various research applications . Researchers are exploring its utility in developing pH-sensitive fluorescent dyes, as the core structure exhibits good fluorescence properties in aqueous solutions and contains multiple functional groups that act as binding sites for proton sensing and easy derivatization . The furo[3,2-b]pyridine scaffold is recognized for a wide range of other pharmacological activities, including potential as an antibiotic, antiviral, antifungal, and anticancer agent, as well as an inhibitor for targets like α-glucosidase and DYRK1A . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-aminofuro[3,2-b]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c9-7(12)5-6-4(13-8(5)10)2-1-3-11-6/h1-3H,10H2,(H2,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYRCQRPANYFREB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(O2)N)C(=O)N)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60499774
Record name 2-Aminofuro[3,2-b]pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60499774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69539-69-1
Record name 2-Aminofuro[3,2-b]pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60499774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminofuro[3,2-b]pyridine-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine derivatives with furan-3-carboxylic acid or its derivatives. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Aminofuro[3,2-b]pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Aminofuro[3,2-b]pyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits potential antimicrobial and antiproliferative activities, making it a candidate for drug development.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of 2-Aminofuro[3,2-b]pyridine-3-carboxamide involves its interaction with specific molecular targets. It can inhibit enzymes such as kinases or proteases, which play crucial roles in cellular signaling and metabolism. The compound may also interact with DNA or RNA, affecting gene expression and protein synthesis .

Comparison with Similar Compounds

Pyrrolo[3,2-b]pyridine-3-carboxamide Derivatives

Example Compound: 2-Amino-1H-pyrrolo[3,2-b]pyridine-3-carboxamide

  • Structural Differences : Replaces the furan oxygen with a pyrrole nitrogen, altering electronic properties and hydrogen-bonding capabilities.
  • Synthesis : Synthesized via one-pot methods, characterized by NMR and HR-MS, and crystallized for X-ray studies .
  • Key Findings :
    • Intramolecular hydrogen bonds between the amide and pyrrolo nitrogen enhance membrane permeability and reduce water solubility compared to the furopyridine analog .
    • Demonstrated bioactivity as an acetyl-CoA carboxylase 1 (ACC1) inhibitor, with oral bioavailability and in vivo efficacy in reducing tumor malonyl-CoA levels .

Thieno[2,3-b]pyridine-2-carboxamide Derivatives

Example Compounds :

  • 3-Amino-N-methylthieno[2,3-b]pyridine-2-carboxamide
  • 3-Amino-N-(furan-2-ylmethyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
  • Structural Differences : Replaces the furan ring with a thiophene, increasing sulfur-mediated π-π interactions and altering metabolic stability.
  • Synthesis : Prepared via sequential reactions involving bromoacetate esterification, hydrolysis, and amide coupling, confirmed by ¹H-NMR and LCMS .
  • Key Findings: Thieno derivatives exhibit higher thermal stability and diverse pharmacological applications, including kinase inhibition . Substitutions at the carboxamide position (e.g., methyl or furanmethyl groups) modulate target selectivity and cytotoxicity .

Furo[2,3-b]pyridine Carboxamide Derivatives

Example Compound: 5-(3-((2-(1,2,4-oxadiazol-3-yl)propan-2-yl)carbamoyl)phenyl)-2-(4-fluorophenyl)-N-methyl-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide

  • Structural Differences : Positional isomerism in the furopyridine ring (furo[2,3-b] vs. furo[3,2-b]) affects steric and electronic environments.
  • Synthesis : Multi-step synthesis involving oxadiazole coupling and fluorophenyl substitution .
  • Key Findings :
    • Enhanced binding affinity to enzymatic targets due to trifluoroethyl and oxadiazole substituents .

Comparative Data Tables

Table 1: Structural and Functional Comparison

Compound Class Core Heterocycle Key Substituents Bioactivity Highlights Physicochemical Properties
Furo[3,2-b]pyridine-3-carboxamide Furan + Pyridine 2-Amino, 3-Carboxamide Metal complexation, thermodynamic studies Moderate solubility, lipophilicity
Pyrrolo[3,2-b]pyridine-3-carboxamide Pyrrole + Pyridine 2-Amino, 3-Carboxamide ACC1 inhibition, oral bioavailability Low solubility, high permeability
Thieno[2,3-b]pyridine-2-carboxamide Thiophene + Pyridine 3-Amino, 2-Carboxamide Kinase inhibition, cytotoxic activity High thermal stability
Furo[2,3-b]pyridine-3-carboxamide Furan + Pyridine (isomer) Oxadiazole, Trifluoroethyl Enzyme inhibition Enhanced target binding

Table 2: Thermodynamic Stability of Metal Complexes (2-Aminofuro[3,2-b]pyridine-3-carboxamide)

Metal Ion Stability Constant (log K) at 20°C ΔH (kJ/mol) ΔS (J/mol·K)
Mn(II) 3.45 -28.7 45.2
Co(II) 4.12 -34.1 52.8
Ni(II) 5.03 -39.6 61.3
Cu(II) 6.21 -42.9 68.5

Key Research Findings

  • Metal Complexation: this compound forms stable complexes with transition metals, with Cu(II) showing the highest stability due to stronger ligand-field effects .
  • Pharmacological Potential: Pyrrolo analogs outperform furopyridines in oral bioavailability, while thieno derivatives excel in thermal stability and kinase inhibition .
  • Synthetic Flexibility: Rearrangement reactions of furopyridine esters (e.g., to cyano derivatives) highlight their utility as intermediates in drug design .

Q & A

Q. What are the common synthetic routes for 2-aminofuro[3,2-b]pyridine-3-carboxamide, and what are their key intermediates?

The synthesis typically involves multi-step reactions starting from furan and pyridine precursors. A Rh-catalyzed tandem reaction is effective for constructing the fused furopyridine core, followed by carboxamide functionalization via nucleophilic substitution or coupling reactions. Key intermediates include halogenated pyridine derivatives and cyclized furopyridine intermediates. Reaction optimization often focuses on catalysts (e.g., Rh complexes) and solvent systems (e.g., DMF or THF) to enhance yield and selectivity .

Q. What analytical techniques are critical for characterizing this compound?

Structural confirmation requires a combination of:

  • NMR spectroscopy : To resolve aromatic proton environments and confirm carboxamide substitution patterns.
  • High-resolution mass spectrometry (HR-MS) : For exact mass determination and molecular formula validation.
  • X-ray crystallography : To elucidate intramolecular interactions, such as hydrogen bonding between the amide group and pyridine nitrogen, which influences solubility and stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound analogs?

Systematic optimization involves:

  • Catalyst screening : Transition metals (e.g., Pd, Rh) for tandem cyclization and coupling steps.
  • Temperature control : Lower temperatures (0–25°C) to suppress side reactions during cyclization.
  • Solvent polarity : Polar aprotic solvents (e.g., DMSO) enhance carboxamide formation. Example: A 15% yield increase was reported using RhCl₃·3H₂O in DMF at 80°C compared to Pd-based systems .

Q. What methodologies are used to evaluate the bioactivity of this compound derivatives?

  • Enzyme inhibition assays : For acetyl-CoA carboxylase (ACC1) inhibition, measure IC₅₀ values using radiolabeled substrates .
  • Receptor binding studies : Radioligand displacement assays (e.g., metabotropic glutamate receptors) to assess affinity (Kᵢ) .
  • Cellular models : Anticancer activity is tested via proliferation assays (e.g., MTT) in cancer cell lines, with SAR studies focusing on substituents at the 2-amino position .

Q. How do structural modifications at the 2-amino position influence physicochemical properties?

Substituents like alkyl or aryl groups alter:

  • Lipophilicity : LogP increases with bulky groups, enhancing membrane permeability but reducing solubility.
  • Hydrogen bonding : Electron-withdrawing groups (e.g., -NO₂) strengthen intramolecular H-bonds, stabilizing the solid-state structure (observed in X-ray studies) . Example: Morpholinoethyl side chains introduce bifurcated H-bonds, improving water solubility by 30% compared to unsubstituted analogs .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound class?

Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays).
  • Structural impurities : Validate compound purity (>95% via HPLC) and confirm stereochemistry (CD spectroscopy).
  • Pharmacokinetic factors : Address bioavailability differences using in silico ADMET models (e.g., SwissADME) to predict metabolic stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Aminofuro[3,2-b]pyridine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
2-Aminofuro[3,2-b]pyridine-3-carboxamide

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